molecular formula C24H27NO5S B13151572 N-Me-D-Phe-OBzl.TosOH

N-Me-D-Phe-OBzl.TosOH

Cat. No.: B13151572
M. Wt: 441.5 g/mol
InChI Key: TUDJZSODAYRPLC-PKLMIRHRSA-N
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Description

N-Methyl-D-Phenylalanine Benzyl Ester Tosylate, commonly referred to as N-Me-D-Phe-OBzl.TosOH, is an amino acid derivative. It has a molecular formula of C24H27NO5S and a molecular weight of 441.54 . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Phenylalanine Benzyl Ester Tosylate typically involves the esterification of N-Methyl-D-Phenylalanine with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a strong acid catalyst and anhydrous conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-Phenylalanine Benzyl Ester Tosylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Phenylalanine Benzyl Ester Tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

N-Methyl-D-Phenylalanine Benzyl Ester Tosylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-D-Phenylalanine Benzyl Ester Tosylate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-Phenylalanine Benzyl Ester Tosylate
  • N-Methyl-D-Tyrosine Benzyl Ester Tosylate
  • N-Methyl-D-Tryptophan Benzyl Ester Tosylate

Uniqueness

N-Methyl-D-Phenylalanine Benzyl Ester Tosylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the design of selective enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl (2R)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1

InChI Key

TUDJZSODAYRPLC-PKLMIRHRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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